(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
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Overview
Description
(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is a complex organic compound with a unique bicyclic structure. This compound features a furan ring, a diazabicyclo nonane core, and a sulfonamide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, including the formation of the diazabicyclo nonane core, the introduction of the furan ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxyl derivative, while reduction of the furan ring would produce a tetrahydrofuran derivative.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems and sulfonamide-containing molecules.
Biology
In biology, this compound is investigated for its potential biological activity. Sulfonamides are known for their antimicrobial properties, and the unique structure of this compound may offer new insights into its biological interactions.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its sulfonamide group suggests possible use as an antimicrobial agent, while its unique structure may offer other pharmacological benefits.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules. Its unique structural features make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of (1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The diazabicyclo nonane core and furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazoniabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size and symmetry.
Sulfanilamide: A simpler sulfonamide compound with well-known antimicrobial properties.
Uniqueness
(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[322]nonane-3-sulfonamide is unique due to its combination of a diazabicyclo nonane core, a furan ring, and a sulfonamide group
Properties
IUPAC Name |
(1R,5R)-6-[5-(hydroxymethyl)furan-2-carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-16(2)24(21,22)17-7-11-3-4-12(9-17)18(8-11)15(20)14-6-5-13(10-19)23-14/h5-6,11-12,19H,3-4,7-10H2,1-2H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHYQZMABUIFBD-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC=C(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=C(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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